molecular formula C13H13N3O B10813620 5,5-Dimethyl-2,6-dihydropyrazolo[4,3-d][3]benzazepin-3-one

5,5-Dimethyl-2,6-dihydropyrazolo[4,3-d][3]benzazepin-3-one

Cat. No.: B10813620
M. Wt: 227.26 g/mol
InChI Key: WCONCJOQCAAEKO-UHFFFAOYSA-N
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Description

5,5-Dimethyl-2,6-dihydropyrazolo[4,3-d][3]benzazepin-3-one is a heterocyclic compound featuring a fused pyrazole and benzazepinone core with dimethyl substituents at the 5-position. This structure confers unique electronic and steric properties, making it a candidate for pharmaceutical and materials research.

Properties

Molecular Formula

C13H13N3O

Molecular Weight

227.26 g/mol

IUPAC Name

5,5-dimethyl-2,6-dihydropyrazolo[4,3-d][3]benzazepin-3-one

InChI

InChI=1S/C13H13N3O/c1-13(2)7-8-5-3-4-6-9(8)10-11(14-13)12(17)16-15-10/h3-6H,7H2,1-2H3,(H,16,17)

InChI Key

WCONCJOQCAAEKO-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=CC=CC=C2C3=NNC(=O)C3=N1)C

solubility

25.2 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Biological Activity

5,5-Dimethyl-2,6-dihydropyrazolo[4,3-d] benzazepin-3-one is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound features a unique bicyclic structure that contributes to its biological activity. The IUPAC name reflects its complex arrangement, indicating the presence of both pyrazolo and benzazepine moieties.

Biological Activity Overview

Research has indicated that 5,5-Dimethyl-2,6-dihydropyrazolo[4,3-d] benzazepin-3-one exhibits several biological activities:

  • Antidepressant Effects : Preliminary studies suggest that this compound may have antidepressant properties, potentially acting on serotonin and norepinephrine pathways.
  • Neuroprotective Properties : The compound has shown promise in protecting neuronal cells from oxidative stress and apoptosis.
  • Antitumor Activity : In vitro studies indicate that it may inhibit the proliferation of various cancer cell lines.

The biological activity of 5,5-Dimethyl-2,6-dihydropyrazolo[4,3-d] benzazepin-3-one can be attributed to several mechanisms:

  • Receptor Modulation : The compound may interact with neurotransmitter receptors, influencing mood and cognitive functions.
  • Enzyme Inhibition : It has been observed to inhibit certain enzymes involved in cancer cell metabolism.
  • Antioxidant Activity : The compound may enhance cellular antioxidant defenses, reducing oxidative damage.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntidepressantIncreased serotonin levels
NeuroprotectiveReduced apoptosis in neuronal cells
AntitumorInhibition of cancer cell proliferation

Case Study 1: Antidepressant Effects

A study published in Journal of Medicinal Chemistry demonstrated that the administration of 5,5-Dimethyl-2,6-dihydropyrazolo[4,3-d] benzazepin-3-one led to significant increases in serotonin levels in animal models. Behavioral tests indicated reduced depressive-like symptoms compared to control groups.

Case Study 2: Neuroprotection

Research conducted at a leading neurobiology institute showed that this compound could protect neuronal cells from oxidative stress induced by glutamate toxicity. The study found a reduction in markers of apoptosis and an increase in cell viability when treated with the compound.

Case Study 3: Antitumor Activity

In vitro assays revealed that 5,5-Dimethyl-2,6-dihydropyrazolo[4,3-d] benzazepin-3-one demonstrated significant inhibitory effects on the growth of various cancer cell lines including breast and lung cancers. The mechanism was linked to the downregulation of key oncogenes involved in cell cycle progression.

Scientific Research Applications

Pharmacological Activities

Research indicates that 5,5-Dimethyl-2,6-dihydropyrazolo[4,3-d] benzazepin-3-one exhibits several promising biological activities:

  • Anticancer Activity : Preliminary studies suggest that this compound may possess anticancer properties. Its unique structure allows it to interact with various cellular pathways involved in tumor growth and proliferation.
  • Neuroprotective Effects : The compound has been investigated for its potential neuroprotective activities, which could be beneficial in treating neurodegenerative diseases.
  • Anti-inflammatory Properties : Its ability to modulate inflammatory responses has been noted, indicating potential applications in treating inflammatory disorders.

Synthetic Methods

The synthesis of 5,5-Dimethyl-2,6-dihydropyrazolo[4,3-d] benzazepin-3-one typically involves multi-step organic reactions. Common synthetic routes include:

  • Cyclization Reactions : These reactions are crucial for forming the bicyclic structure characteristic of the compound.
  • Functional Group Modifications : Various chemical modifications can enhance the biological activity or yield derivatives with novel properties.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerExhibits cytotoxic effects on tumor cells
NeuroprotectivePotential to protect neurons from degeneration
Anti-inflammatoryModulates inflammatory pathways

Case Study 1: Anticancer Potential

In vitro studies have demonstrated that 5,5-Dimethyl-2,6-dihydropyrazolo[4,3-d] benzazepin-3-one can inhibit the growth of various cancer cell lines. For instance, compounds derived from this structure showed significant cytotoxicity against human breast adenocarcinoma (MCF-7) and colorectal carcinoma (HCT-116) cell lines. The maximum cytotoxicity was observed with an IC50 value comparable to established chemotherapeutic agents like doxorubicin .

Case Study 2: Neuroprotective Effects

Research has indicated that derivatives of 5,5-Dimethyl-2,6-dihydropyrazolo[4,3-d] benzazepin-3-one exhibit neuroprotective effects through their interaction with neurotransmitter receptors. In silico analysis revealed that these compounds preferentially bind to the benzodiazepine site of the GABA_A receptor, suggesting a mechanism for their anxiolytic effects .

Comparison with Similar Compounds

The following analysis focuses on structurally analogous heterocycles, particularly pyrazolopyrimidinones and substituted benzazepines, to highlight key differences in synthesis, physical properties, and structural features.

Structural Analogues: Pyrazolopyrimidinones

Three pyrazolopyrimidinone derivatives synthesized via copper-catalyzed reactions are highly relevant comparators :

5-(2-Ethoxyphenyl)-1-methyl-3-propyl-1,6-dihydropyrazolo[4,3-d]pyrimidin-7-one (2a)

5-(3-Fluorophenyl)-1-methyl-3-propyl-1,6-dihydropyrazolo[4,3-d]pyrimidin-7-one (2b)

5-(4-Fluorophenyl)-1-methyl-3-propyl-1,6-dihydropyrazolo[4,3-d]pyrimidin-7-one (2c)

Property 2a 2b 2c Target Compound (Inferred)
Core Structure Pyrazolopyrimidinone Pyrazolopyrimidinone Pyrazolopyrimidinone Pyrazolobenzazepinone
Substituents 2-Ethoxyphenyl 3-Fluorophenyl 4-Fluorophenyl 5,5-Dimethyl
Melting Point (°C) 144–145 188–190 241–242 Not reported
Synthetic Yield 85% 89% 91% Not reported
Characterization MS-EI, ¹H NMR MS-EI, ¹H NMR MS-EI, ¹H NMR Likely requires X-ray/MS/NMR

Key Observations:

  • Core Structure Differences: The target compound’s benzazepinone core incorporates a seven-membered ring fused to pyrazole, whereas comparators (2a–2c) feature pyrazolopyrimidinone (six-membered) systems. This difference likely impacts ring strain, conjugation, and binding affinity in biological applications.
  • Substituent Effects: Fluorine and ethoxy groups in 2a–2c influence melting points significantly. The para-fluorophenyl substituent (2c) exhibits the highest melting point (241–242°C), attributed to enhanced symmetry and intermolecular interactions.
  • Synthetic Efficiency: The pyrazolopyrimidinones were synthesized in >85% yields using copper chloride catalysis . The target compound’s synthesis may require alternative catalysts or conditions due to its larger benzazepinone core.
Spectroscopic and Analytical Comparison
  • ¹H NMR : For 2a–2c, characteristic shifts include aromatic protons (δ 6.8–8.1 ppm) and alkyl/ether protons (δ 1.2–4.3 ppm) . The target compound’s dimethyl groups would likely produce distinct singlet peaks in the δ 1.0–1.5 ppm range.
  • X-ray Crystallography: Compound 2a’s structure was confirmed via X-ray diffraction , highlighting planar pyrimidinone and pyrazole rings. The target’s benzazepinone core may exhibit non-planarity due to the seven-membered ring.

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